Liriodenine

Overview

Description

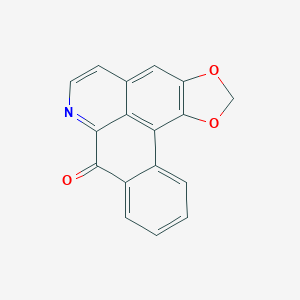

Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum. This compound is an oxoaporphine alkaloid and has been found in various plant families such as Rutaceae, Magnoliaceae, Monimiaceae, Menispermaceae, and Annonaceae . This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects, making it a promising candidate for therapeutic applications .

Mechanism of Action

Target of Action

Liriodenine, an oxoaporphine alkaloid, has been found to interact with several targets in the body. It has been shown to have antimicrobial, anticancer, and cardiovascular effects, and it has an affinity for some receptors . In the context of cancer, this compound has been found to inhibit topoisomerase II, a necessary enzyme for DNA replication and separation of recent replicas in eukaryotic cells .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, in cancer cells, it has been proposed to act through topoisomerase II inhibition, cell cycle blocking, and apoptosis induction . In pulmonary adenocarcinoma human cells (A549), this compound has been observed to block the cellular cycle progression in the G2/M phase by the accumulation pathway in the G2 phase of cyclines (B1) and the kinase activity inhibition of the B1/CDK1 complex .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to cause cell death by activation of caspases. In A549 cells treated with this alkaloid, the PARP protein degradation was observed, this protein is a substrate for several caspases, presenting the induction of apoptosis . Furthermore, this compound increases intracellular nitric oxide (ON) levels simultaneously with the blocking of the G1 phase of the cell cycle in Hep G2 cells .

Pharmacokinetics

In silico analysis suggests that this compound displayed improved probable atp-competitive pim1 inhibition when compared to cx-4945, a drug currently in phase i/ii clinical trials against cholangiocarcinoma .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to suppress cell growth and induce apoptosis in human breast cancer MCF-7 cells through inhibition of Bcl-2, cyclin D1, and VEGF expression, and upregulation of p53 expression . Furthermore, it has been observed to significantly decrease cellular viability, induce the apoptotic rate, increase the formation of apoptotic nucleoli, and increase the caspase-3 activity of MCF-7 cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, in tropical deciduous forests (TDFs), plants have developed various strategies to tolerate desiccation during the dry season. One strategy is osmotic adjustment, which includes the accumulation of secondary metabolites. Annona lutescens, a species that inhabits TDFs, increases and accumulates this compound alkaloid in its roots during the dry season . This suggests that environmental stressors such as water stress can modulate the biosynthesis of this compound .

Biochemical Analysis

Biochemical Properties

Liriodenine, an oxoaporphine alkaloid, is known to interact with various enzymes, proteins, and other biomolecules . It plays a significant role in biochemical reactions, particularly in osmotic adjustment during water stress in plants . The compound accumulates in the roots during the dry season, suggesting its involvement in drought tolerance .

Cellular Effects

This compound exerts various effects on cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to play a role in pH homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to function as an osmolyte, contributing to osmotic adjustment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the concentration of this compound in the roots increases from 540.855 μg g −1 after 15 days of water stress to 1239.897 μg g −1 after 35 days . This suggests that this compound plays a crucial role in the response to water stress over time .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its wide range of biological activities suggests that it could have varying effects at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. While specific enzymes or cofactors it interacts with are not mentioned in the available literature, its role in osmotic adjustment suggests it may affect metabolic flux or metabolite levels .

Transport and Distribution

Its accumulation in the roots during water stress suggests it may be transported to where it is most needed .

Subcellular Localization

Given its role in osmotic adjustment and pH homeostasis, it may be localized to specific compartments or organelles where these processes occur .

Preparation Methods

Liriodenine can be synthesized through various methods. One approach involves the reaction of this compound with gold compounds to form gold(III) complexes . For instance, this compound reacts with HAuCl4 and NaAuCl4 to produce [LH][AuCl4] and [AuCl3L], respectively . These reactions are typically carried out under controlled conditions, and the resulting compounds are characterized using techniques such as IR spectroscopy, mass spectrometry, and NMR spectroscopy .

Chemical Reactions Analysis

Liriodenine undergoes several types of chemical reactions, including coordination with metal ions and interactions with DNA. For example, this compound forms complexes with gold(III) ions, resulting in compounds that exhibit significant cytotoxicity towards tumor cell lines . These complexes interact with DNA mainly through intercalation, where the planar structure of this compound inserts between the base pairs of the DNA double helix . Additionally, this compound can inhibit topoisomerase I activity, which is crucial for DNA replication and cell division .

Scientific Research Applications

Liriodenine has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promising anticancer properties by inducing apoptosis in various cancer cell lines, including breast cancer, ovarian cancer, and hepatoma cells . This compound also exhibits antimicrobial activity against a wide range of microorganisms, including bacteria and fungi . In plant biology, this compound has been found to play a role in osmotic adjustment during water stress, suggesting its potential use in enhancing drought tolerance in plants .

Comparison with Similar Compounds

Liriodenine is structurally related to other aporphine alkaloids such as anonaine and oxoaporphine . Compared to these compounds, this compound exhibits unique biological activities, particularly its potent anticancer and antimicrobial properties . Similar compounds include:

- Anonaine

- Oxoaporphine

- (+)-Syringaresinol

- (+)-Yangambin

- p-Hydroxybenzoic acid

- Vanillic acid

- Vanillin

- Syringic acid

- Syringaldehyde

This compound’s distinctiveness lies in its broad spectrum of biological activities and its potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Liriodenine is a natural oxoaporphine alkaloid primarily extracted from several plant species, including Fissistigma glaucescens, Annona glabra, and Liriodendron tulipifera. It has garnered significant attention due to its diverse biological activities, including antitumor, antimicrobial, and cardiovascular effects. This article delves into the biological activity of this compound, presenting data from various studies that highlight its therapeutic potential.

Antitumor Activity

This compound has demonstrated potent antitumor effects across various cancer cell lines. Notably, it induces apoptosis in laryngocarcinoma cells (HEp-2) through several mechanisms:

- Cytotoxicity : An MTT assay revealed that this compound reduces cellular viability in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 2.332 μM .

- Apoptosis Induction : TUNEL staining confirmed increased apoptotic cells post-treatment, indicating that this compound effectively triggers apoptosis in cancer cells .

- Cell Cycle Arrest : The compound induces G1/S phase arrest by downregulating cyclin D1 and cyclin-dependent kinases while increasing the phosphorylation of retinoblastoma protein .

Table 1: Summary of Antitumor Effects

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| HEp-2 | 2.332 | Apoptosis induction, cell cycle arrest | |

| MCF-7 | Not specified | Cytotoxic effects, apoptosis | |

| Various | Not specified | Antibacterial and antifungal activity |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound has antibacterial effects against both Gram-positive and Gram-negative bacteria. Its efficacy was tested against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound also displays antifungal activity against species like Candida albicans, suggesting its potential use in treating fungal infections .

Cardiovascular Effects

Research indicates that this compound may possess cardiovascular benefits:

- Antiplatelet Activity : this compound has been reported to inhibit platelet aggregation, which could be beneficial in preventing thrombotic events .

- Vasodilatory Effects : Preliminary studies suggest that this compound may induce vasodilation, contributing to improved blood flow and reduced blood pressure .

Case Study 1: Antitumor Efficacy in Laryngeal Carcinoma

A study focused on the effects of this compound on HEp-2 cells demonstrated that treatment with this compound resulted in significant apoptosis and inhibited cellular migration. The study utilized various assays to assess cell viability and apoptosis markers such as Bcl-2 and p53. Results indicated a marked increase in apoptotic markers and a decrease in Bcl-2 expression post-treatment .

Case Study 2: Antimicrobial Evaluation

In a comparative study assessing the antimicrobial activity of this compound, it was found to be effective against multiple strains of bacteria and fungi. The study utilized disk diffusion methods to evaluate the inhibitory zones produced by this compound against selected pathogens, confirming its potential as a therapeutic agent for infectious diseases .

Properties

IUPAC Name |

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMCCPUVOAUBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197165 | |

| Record name | Liriodenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-75-2 | |

| Record name | Liriodenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liriodenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liriodenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Liriodenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Liriodenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIRIODENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E134R7X4O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Liriodenine exhibits its effects through multiple mechanisms. It has been identified as a topoisomerase I and II inhibitor [, ], interfering with DNA replication and repair processes. [, ]. This inhibition leads to cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent. [, , ] this compound also interacts with voltage-gated sodium (NaV) channels, particularly hNav1.2 and hNav1.6, blocking their activity []. This interaction suggests potential therapeutic applications for neurological and cardiac disorders. Additionally, this compound impacts cell cycle progression by blocking it at the G2/M phase through the accumulation of cyclines and inhibiting B1/CDK1 complex kinase activity []. This cell cycle disruption contributes to its anti-proliferative effects in cancer cells [].

ANone: this compound is an oxoaporphine alkaloid.

- Spectroscopic Data: Structural elucidation typically involves techniques like UV, IR, MS, and 1D & 2D NMR. [, , ]. Characteristic peaks in these spectra aid in confirming its identity. For detailed spectroscopic data, refer to the cited research articles.

A: While this compound is not primarily known for its catalytic properties, research indicates it can inhibit enzymes like topoisomerases [, , ] and acetylcholinesterase []. These inhibitory actions contribute to its anti-cancer and potential anti-Alzheimer’s effects, respectively. [, , , ]

A: Computational methods like molecular docking are employed to predict this compound's binding affinity to target proteins like topoisomerases [, ], PIM1 kinase [], and the epidermal growth factor receptor (EGFR). [] These studies help understand its interactions at a molecular level and provide insights into its mechanism of action.

A: Studies suggest that modifications to the this compound structure, like methylation at specific positions, can alter its activity and potency. [, ] For instance, this compound methiodide demonstrated stronger antifungal activity compared to lysicamine methiodide, highlighting the importance of methylation for its antifungal properties. [] Additionally, the presence of hydroxybenzyl groups in benzylated dihydroflavones, related to this compound, influenced their cytotoxic activity, indicating the significance of specific functional groups for its anticancer potential. []

ANone: Information regarding specific resistance mechanisms to this compound is limited and requires further investigation.

A: While this compound exhibits potent biological activities, its safety profile requires further evaluation. Some studies have reported cytotoxic effects on healthy cells, highlighting the need for careful dosage optimization in future clinical applications. [, ] Long-term toxicity studies are crucial to assess its safety profile comprehensively.

ANone: Specific research on drug delivery and targeting strategies for this compound is currently limited and presents an area for future exploration.

ANone: Analytical techniques used in this compound research include:

- Extraction: Various extraction methods like maceration [, , ], Soxhlet extraction [, ], and liquid-liquid extraction [, , ] are employed to isolate this compound from plant material.

- Chromatography: Techniques such as column chromatography [, , ], thin layer chromatography (TLC) [, , ], and high-performance liquid chromatography (HPLC) [, , , , , ] are used for separation, purification, and quantification of this compound.

- Spectroscopy: Methods like UV-Vis spectrophotometry [, , , ], Infrared (IR) spectroscopy [, , , ], Mass Spectrometry (MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ] are crucial for structural characterization and identification of this compound.

- Biological Assays: In vitro assays, such as MTT assay [], flow cytometry [, , , ], and DNA laddering [], are used to evaluate its cytotoxic effects and mechanisms of action. In vivo studies, typically involving animal models, are employed to assess its efficacy in various disease models [, , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.